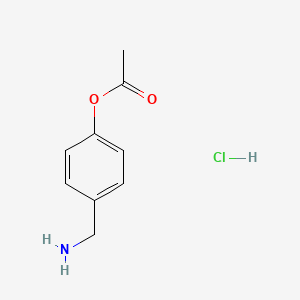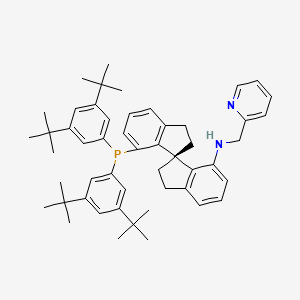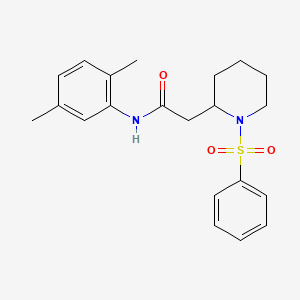![molecular formula C25H26N4O2S B2457001 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-03-1](/img/no-structure.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- 4-Benzylpiperidine acts as a monoamine releasing agent, with a remarkable 20- to 48-fold selectivity for dopamine release over serotonin. It is most potent as a norepinephrine releaser, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin .
- Researchers have explored 4-benzylpiperidine as a potential neuroprotective agent. By virtue of its NMDA antagonist pharmacology, it shows promise in preventing brain damage .
- An analogue of haloperidol, 4-benzylpiperidine , was found to have utility in treating psychosis. Its unique pharmacological profile makes it an interesting candidate for managing psychiatric disorders .
- Although not directly related to monoamine release, derivatives of 4-benzylpiperidine have been investigated as acetylcholinesterase inhibitors. These compounds may play a role in treating conditions like Alzheimer’s disease .
- Researchers have developed new derivatives of 4-benzylpiperidine as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibition is a strategy explored for schizophrenia treatment .
Neuropharmacology and Monoamine Releasing Properties
Neuroprotection and Brain Damage Prevention
Psychosis Treatment
Acetylcholinesterase Inhibition
Glycine Transporter Inhibition for Schizophrenia
Synthetic Chemistry and Drug Design
Wirkmechanismus
Target of Action
The primary target of this compound is the NMDA receptor , specifically the GluN2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function.
Mode of Action
The compound acts as a negative allosteric modulator of the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. This modulation can prevent overstimulation of the receptor, providing a neuroprotective effect .
Biochemical Pathways
The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of the NMDA receptor, it can influence the flow of calcium ions into the neuron, which in turn can affect various downstream signaling pathways involved in neuronal excitability and synaptic plasticity .
Result of Action
The result of the compound’s action is a reduction in the activity of the NMDA receptor, which can help to prevent neuronal damage caused by overstimulation . This could potentially have therapeutic benefits in conditions characterized by excessive glutamate activity, such as certain neurodegenerative diseases.
Action Environment
Environmental factors that could influence the compound’s action include pH and temperature, which can affect the compound’s stability and its interaction with the NMDA receptor. Additionally, the presence of other substances that interact with the NMDA receptor could potentially influence the compound’s efficacy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one to form the intermediate, which is then reacted with 2-chloroacetyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-benzylpiperidin-1-one", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1028685-03-1 |
Molekularformel |
C25H26N4O2S |
Molekulargewicht |
446.57 |
IUPAC-Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H26N4O2S/c30-22(28-14-12-18(13-15-28)16-17-6-2-1-3-7-17)11-10-21-24(31)29-23(26-21)19-8-4-5-9-20(19)27-25(29)32/h1-9,18,21,26H,10-16H2 |
InChI-Schlüssel |
BXJOEYHUCFSBKF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)
![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)





![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)
![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)